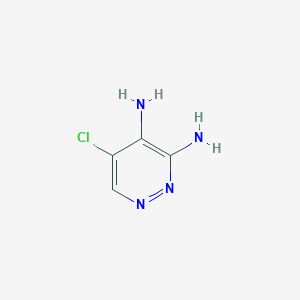

5-Chloropyridazine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridazine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBQDPKAVHCKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291760 | |

| Record name | 5-chloropyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-72-8 | |

| Record name | NSC77843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloropyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloropyridazine 3,4 Diamine and Analogous Diaminopyridazines

De Novo Pyridazine (B1198779) Ring Construction Approaches

The formation of the pyridazine ring from acyclic precursors is a fundamental approach to synthesizing pyridazine derivatives. These methods build the core heterocyclic structure through cyclization reactions.

Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A well-established method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. researchgate.netresearchgate.net This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. niscair.res.in The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl compounds and hydrazines, allowing for the introduction of diverse functionalities onto the resulting pyridazine ring. researchgate.netnih.govresearchgate.net

For instance, the reaction of a 1,4-diarylbuta-1,3-diyne with N-bromosuccinimide (NBS) followed by treatment with hydrazine hydrate (B1144303) provides a one-pot synthesis of 4,5-dibromo-3,6-diarylpyridazines. niscair.res.in This process involves an initial electrophilic addition of bromine to the alkyne bonds, followed by nucleophilic attack of hydrazine and subsequent intramolecular cyclization and aromatization. niscair.res.in

Table 1: Examples of Pyridazine Synthesis from 1,4-Dicarbonyl Precursors

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

| 1,4-Diphenylbuta-1,3-diyne | Hydrazine hydrate (with NBS) | 4,5-Dibromo-3,6-diphenylpyridazine | niscair.res.in |

| Fluorinated β-diketones | Aryl/Heteroarylhydrazines | Trifluoromethylpyrazoles/pyrazolines | researchgate.net |

Note: This table provides illustrative examples and is not exhaustive.

Inverse Electron-Demand Aza-Diels-Alder Reactions of 1,2,3-Triazines

A powerful strategy for the synthesis of pyridazines is the inverse electron-demand aza-Diels-Alder (IEDDA) reaction. nih.gov In this approach, an electron-deficient 1,2,3-triazine (B1214393) acts as the azadiene and reacts with an electron-rich dienophile, such as an enamine or ynamine, to form a dihydropyridazine intermediate which then aromatizes via nitrogen extrusion. nih.govorganic-chemistry.org This methodology offers a highly regioselective and efficient route to functionalized pyridazines under neutral, often metal-free conditions. organic-chemistry.org

The reactivity and scope of the IEDDA reaction of 1,2,3-triazines can be significantly influenced by substituents on the triazine ring. acs.org For example, electron-withdrawing groups at the C5 position of the 1,2,3-triazine can enhance its reactivity. acs.org This reaction has proven to be a valuable tool for accessing a wide range of heterocyclic compounds, including pyridazines. nih.gov The IEDDA reaction of 1,2,4,5-tetrazines can also be employed to synthesize pyridazines (1,2-diazines). nih.gov

Functionalization Strategies on Pre-formed Pyridazine Rings

An alternative to de novo synthesis is the modification of an existing pyridazine ring. This approach is particularly useful for introducing specific functional groups at desired positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Chlorine Introduction or Modification

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridazine. masterorganicchemistry.comorganicchemistrytutor.com The presence of nitrogen atoms in the pyridazine ring withdraws electron density, making it susceptible to attack by nucleophiles. allen.in This allows for the displacement of a leaving group, typically a halide, by a variety of nucleophiles. organicchemistrytutor.compressbooks.pub

For the synthesis of 5-Chloropyridazine-3,4-diamine, a precursor such as a diaminopyridazine could potentially be chlorinated, or a chloropyridazine could undergo amination. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. allen.in In the context of pyridazines, the inherent electron deficiency of the ring facilitates these substitution reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized pyridazines. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus, enabling the introduction of a wide variety of substituents. researchgate.netresearchgate.netrsc.org

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples a halopyridazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netthieme-connect.de

Stille Coupling: This involves the reaction of a halopyridazine with an organostannane compound, catalyzed by palladium. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and a halopyridazine, utilizing a palladium catalyst and a copper co-catalyst. researchgate.net

These methods offer high functional group tolerance and are widely used in the synthesis of complex pyridazine derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazines

| Reaction Name | Coupling Partners | Catalyst System | Reference |

| Suzuki-Miyaura | Halopyridazine + Boronic Acid/Ester | Pd(0) catalyst + Base | researchgate.netresearchgate.net |

| Stille | Halopyridazine + Organostannane | Pd(0) catalyst | researchgate.net |

| Sonogashira | Halopyridazine + Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst | researchgate.net |

Ortho-Metallation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgnih.gov In this approach, a directing group on the pyridazine ring guides a metalating agent (typically an organolithium or a hindered metal amide base) to deprotonate the adjacent ortho position. scilit.com The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For pyridazines, the nitrogen atoms themselves can act as directing groups, but the regioselectivity can be challenging. However, the use of external directing groups, such as an O-carbamate, can provide excellent control over the site of metalation. nih.gov Lewis acids can also be employed to direct the metalation to specific positions on the pyridazine ring. This methodology provides a precise way to introduce functional groups at positions that might be difficult to access through other means.

Selective Synthesis and Regiochemical Control in Diaminopyridazine Formation

The selective synthesis of diaminopyridazines, including this compound, is a complex challenge that hinges on precise control over the regiochemistry of amination and other functional group introductions. The inherent electronic properties of the pyridine (B92270) and pyridazine rings dictate the positions susceptible to nucleophilic or electrophilic attack, but chemists employ various strategies to override this natural reactivity and achieve the desired substitution pattern.

For pyridazines specifically, a key strategy for achieving the 3,4-diamine structure involves the reduction of a nitro-amino precursor. The synthesis can start with the hydrogenation of a compound like 3-nitro-5-chloropyridazine-4-amine using a palladium on carbon (Pd/C) catalyst. smolecule.com This selectively reduces the nitro group to an amine without affecting the chloro-substituent or the existing amino group, directly yielding the desired 3,4-diamino-5-chloropyridazine.

Another powerful technique for controlling regiochemistry is the use of blocking groups. nih.govchemrxiv.org While demonstrated extensively in pyridine chemistry, the concept is transferable. A simple maleate-derived blocking group can be used to shield certain positions on the heterocyclic ring, allowing for functionalization, such as Minisci-type alkylation, to occur selectively at the desired unprotected carbon. nih.govchemrxiv.org After the reaction, the blocking group can be removed. This strategy overcomes the challenge of mixtures of regioisomers that often result from capitalizing on the innate reactivity of the heterocycle. nih.govchemrxiv.org

Furthermore, the choice of reaction can itself confer regioselectivity. In the synthesis of pyrazole (B372694) derivatives, a related nitrogen-containing heterocycle, the reaction of aryl hydrazines with (ethoxymethylene)malononitrile proceeds with excellent regioselectivity, yielding 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive product without the formation of other regioisomers. scirp.org Similar one-pot cyclocondensation strategies in pyridazine synthesis, such as the reaction of vinylogous enaminonitriles with sulfonyl hydrazides, can also provide high regiochemical control through thermodynamically favored cyclization pathways. smolecule.com

High-Yield Synthesis and Scalability Considerations for Chlorodiaminopyridazines

Achieving high yields and ensuring the scalability of synthetic routes are critical for the practical production of this compound and its analogs. Research has focused on optimizing reaction steps, reducing the number of synthetic transformations, and employing efficient catalytic systems.

A prominent high-yield method for constructing the pyridazine core involves a formal [4+2] cyclocondensation that leverages a 6-endo-trig radical cyclization, achieving yields between 65% and 85%. smolecule.com The introduction of the chlorine atom at the 5-position is typically achieved through oxidative chlorination. smolecule.com

The table below summarizes yields reported for key transformations relevant to the synthesis of chlorodiaminopyridazines.

| Starting Material | Product | Reagents/Conditions | Yield (%) |

| Vinylogous enaminonitriles, sulfonyl hydrazides | Pyridazine core | Radical initiation (AIBN) | 65-85 smolecule.com |

| 4-Methoxypyridine | 3,4-Diaminopyridine (B372788) | 3 steps: Nitration, Amination, Hydrogenation | 55-67 google.com |

| 3-Nitropyridin-4-amine | Pyridine-3,4-diamine | H₂, 10% Pd/C, MeOH/THF | 97 chemicalbook.com |

| 3,6-Dichloropyridazine-4-amine | 4-Aminopyridazine | H₂, 10% Pd/C, NaOH | Quantitative chemicalbook.com |

This table presents data from syntheses of analogous compounds to illustrate typical yields for the reaction types involved.

Post-Synthetic Derivatization and Scaffold Diversification of this compound Adducts

The this compound scaffold is a versatile building block for creating a diverse range of more complex heterocyclic systems. The presence of two adjacent amino groups and a reactive chloro substituent allows for a variety of post-synthetic modifications.

One of the most common derivatizations involves the condensation of the vicinal diamine moiety with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings. For example, 3,4-diaminopyridine readily undergoes condensation with α-methylsulfinylacetophenone to produce 2-phenylpyrido[3,4-b]pyrazine. This type of cyclocondensation reaction is a cornerstone for building fused-ring systems like imidazo[4,5-c]pyridines, which are themselves important scaffolds. researchgate.net

The chloro group at the 5-position and the amino groups are amenable to various substitution and coupling reactions. Nucleophilic substitution can occur where the chlorine atom is displaced by other nucleophiles such as amines, thiols, or alkoxides. Similarly, the amino groups can be alkylated. For instance, reacting 3-amino-5-chloropyridazine-4-amine with propylamine (B44156) in the presence of potassium carbonate leads to the selective N-alkylation of one of the amino groups. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds at the position of the chlorine atom by reacting the chloropyridazine with boronic acids. This allows for the introduction of aryl or other organic fragments onto the pyridazine core.

Furthermore, the scaffold can undergo cyanation. The reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in DMF at 120 °C successfully substitutes the bromine atoms with cyano groups, yielding 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.com This transformation highlights a method to introduce cyano groups, which are valuable functional handles for further chemical modifications.

The table below outlines several derivatization reactions applicable to the chlorodiaminopyridazine scaffold.

| Starting Scaffold | Reagent(s) | Reaction Type | Product Type |

| 3,4-Diaminopyridine | α-Methylsulfinylacetophenone | Condensation/Cyclization | Fused Pyrazine (2-Phenylpyrido[3,4-b]pyrazine) |

| 2,5-Dibromo-3,4-diaminopyridine | Copper(I) cyanide, DMF | Nucleophilic Substitution (Cyanation) | Dicyano-diaminopyridine mdpi.com |

| 3-Chloro-5-chloropyridazine-4-amine | Propylamine, K₂CO₃ | Nucleophilic Substitution (N-Alkylation) | N-propyl-diaminopyridazine smolecule.com |

| Bromo-chloropyridine-diamine | Boronic acids, Pd catalyst | Suzuki-Miyaura Coupling | Biaryl compounds |

This table includes examples from closely related diamino-halopyridine and -pyridazine systems to demonstrate the range of possible derivatization reactions.

Theoretical and Computational Investigations of 5 Chloropyridazine 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of compounds like 5-Chloropyridazine-3,4-diamine. These methods allow for the detailed examination of electronic structure and the prediction of chemical behavior.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scholarsresearchlibrary.comaip.org It has become a standard tool in computational chemistry for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. scholarsresearchlibrary.com

These calculations would reveal the planarity of the pyridazine (B1198779) ring and the orientation of the amino and chloro substituents. The electronic properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), can also be computed. This information is vital for understanding the molecule's polarity and the nature of its intramolecular and intermolecular interactions. For instance, in related diaminopyridine studies, DFT has been successfully used to analyze charge distribution and vibrational modes. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridazine Ring

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.39 - 1.41 | ||

| C-N | 1.33 - 1.35 | ||

| N-N | 1.34 | ||

| C-Cl | 1.74 | ||

| C-NH2 | 1.36 | ||

| C-N-N | 118 - 120 | ||

| N-C-C | 120 - 123 | ||

| H-N-C | 115 - 118 | ||

| C-C-N-N | 0 - 2 |

Note: The values in this table are representative and are based on computational studies of structurally similar pyridazine and pyridine (B92270) derivatives. Actual values for this compound would require specific calculations.

Calculation of Bond Dissociation Energies (BDEs) and Reaction Energetics

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. osti.gov For this compound, the BDEs of the N-H bonds in the amino groups and the C-Cl bond are of particular interest as they relate to the molecule's stability and potential reaction pathways, such as radical reactions or nucleophilic substitutions.

Computational methods can provide reliable estimates of these BDEs. For instance, studies on aliphatic amines have shown that N-H BDEs can be accurately measured and calculated. nih.gov The calculated BDEs can help predict which bond is most likely to break under specific conditions, providing insight into the molecule's thermal stability and reactivity. For example, a lower BDE for the C-Cl bond compared to the N-H bonds would suggest a higher susceptibility to nucleophilic substitution at the chloro position.

Furthermore, the energetics of potential reactions, such as protonation, oxidation, or participation in condensation reactions, can be modeled. By calculating the energies of reactants, transition states, and products, a comprehensive reaction profile can be constructed, revealing the thermodynamic and kinetic feasibility of various chemical transformations.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized using DFT calculations. It is expected that the HOMO would be localized primarily on the electron-rich amino groups and the pyridazine ring, while the LUMO might have significant contributions from the chloro-substituted carbon and the nitrogen atoms of the ring. This distribution helps in predicting the sites for electrophilic and nucleophilic attack. In studies of other pyridazine derivatives, FMO analysis has been instrumental in understanding their electronic and optical properties. mdpi.comfrontiersin.org

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (σ), which provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Representative Calculated Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

| Electronegativity (χ) | 3.25 to 4.25 |

| Chemical Hardness (η) | 1.75 to 2.75 |

Note: These values are illustrative and derived from computational studies on related nitrogen-containing heterocyclic compounds. Specific calculations are needed for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or in a crystal lattice. tandfonline.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies can be assigned to specific stretching, bending, and torsional modes of the molecule. For example, characteristic frequencies for N-H stretching, C-Cl stretching, and pyridazine ring vibrations can be identified. tandfonline.com Similarly, the chemical shifts of the hydrogen and carbon atoms in the ¹H and ¹³C NMR spectra can be calculated. nih.gov The agreement between calculated and experimental spectra can provide strong evidence for the proposed structure.

Computational conformational analysis can identify the most stable conformers of the molecule. For this compound, this would involve studying the rotation around the C-NH₂ bonds. By calculating the relative energies of different conformers, the most likely structure in the gas phase or in solution can be determined.

Computational Assessment of Regioselectivity and Reaction Mechanisms

The presence of multiple reactive sites in this compound makes the prediction of regioselectivity in its reactions a key challenge. Computational chemistry offers powerful tools to address this. For instance, in electrophilic substitution reactions, the regioselectivity can be predicted by analyzing the distribution of electron density and the stability of the intermediate carbocations (Wheland intermediates).

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile could potentially attack the carbon atom attached to the chlorine or other positions on the ring, computational modeling of the reaction pathways can determine the most favorable route. By calculating the activation energies for the formation of different Meisenheimer complexes (the intermediates in SNAr reactions), the preferred site of attack can be identified. Studies on the regioselectivity of reactions involving pyridyne intermediates have demonstrated the power of computational models in predicting reaction outcomes. chemrxiv.org

Methodological Benchmarking and Validation of Computational Models

The credibility of theoretical and computational investigations into the properties and reactivity of molecules like this compound hinges on the rigorous validation of the computational models employed. informs-sim.orgfh-muenster.de Model validation is the process of substantiating that a computational model possesses a satisfactory range of accuracy for its intended application, ensuring that the predictions are reliable and physically meaningful. informs-sim.org This process is critical in computational chemistry, where a multitude of methods and parameters are available, each with varying levels of accuracy and computational cost. nih.govopenaccessjournals.com

The validation of computational models for halogenated pyridazine systems typically involves two primary approaches: benchmarking against experimental data and comparison with higher-level, more accurate, "gold-standard" theoretical calculations. nih.govfrontiersin.org The goal is to identify a "model chemistry"—a specific combination of theoretical method (e.g., a density functional) and basis set—that provides the best balance of accuracy and computational efficiency for predicting the properties of interest. mdpi.com

Benchmarking of Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely used quantum chemical method for studying pyridazine derivatives due to its favorable accuracy-to-cost ratio. gsconlinepress.comresearchgate.net However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov Consequently, extensive benchmarking studies are necessary to select the most appropriate functional for a given class of molecules and properties.

For halogenated aromatic compounds, a range of functionals are often tested, including:

Hybrid functionals: such as the widely used B3LYP. gsconlinepress.comresearchgate.net

Meta-hybrid GGA functionals: such as M06-2X, known for good performance in thermochemistry and kinetics. nih.gov

Range-separated hybrid functionals: such as ωB97X-D, which includes empirical dispersion corrections and often performs well for non-covalent interactions and thermochemistry. nih.gov

Double-hybrid functionals: such as B2PLYP-D3, which incorporate a portion of second-order Møller-Plesset (MP2) correlation energy, offering higher accuracy at a greater computational expense. nih.gov

The performance of these functionals is typically evaluated by comparing calculated properties against reliable experimental data or high-accuracy composite methods like G4 theory. nih.gov Statistical metrics such as Mean Deviation (MD), Mean Absolute Deviation (MAD), and Root-Mean-Square Deviation (RMSD) are used to quantify the accuracy of each method. frontiersin.orgmdpi.com

Table 1: Illustrative Benchmark of DFT Functionals for Predicting Bond Dissociation Energies (BDEs) of a C-Cl Bond in a Model Chloropyridine System This table is a representative example based on findings for similar halogenated aromatic compounds. nih.gov

| Functional | Basis Set | Mean Absolute Deviation (MAD) (kcal/mol) |

|---|---|---|

| M06-2X | 6-311++G(d,p) | 1.85 |

| ωB97X-D | 6-311++G(d,p) | 1.52 |

| B3LYP | 6-311++G(d,p) | 2.64 |

| B2PLYP-D3 | cc-pVTZ | 1.68 |

Validation Against Experimental Data

A crucial step in validating a computational model is to demonstrate its ability to reproduce known experimental results. For a molecule like this compound, this involves comparing calculated structural, spectroscopic, and electronic properties with data obtained from techniques like X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. chemmethod.com

Geometric Parameters: The optimized molecular geometry from a DFT calculation can be validated by comparing theoretical bond lengths and angles with those determined from single-crystal XRD analysis. chemmethod.comresearchgate.net A high level of agreement between the calculated and experimental structures provides confidence in the computational model. chemmethod.com

Table 2: Comparison of Selected Experimental (XRD) and Calculated (DFT) Geometric Parameters for a Pyridine Derivative This table presents a typical comparison used for model validation, based on methodologies described in the literature. chemmethod.com

| Parameter | Bond/Angle | Experimental (XRD) | Calculated (B3LYP/6-311++G(d,p)) | Deviation |

|---|---|---|---|---|

| Bond Length | C-Cl | 1.740 Å | 1.745 Å | +0.005 Å |

| Bond Length | N-N | 1.335 Å | 1.338 Å | +0.003 Å |

| Bond Length | C-NH₂ | 1.350 Å | 1.355 Å | +0.005 Å |

| Bond Angle | C-N-N | 119.5° | 119.3° | -0.2° |

| Bond Angle | Cl-C-C | 121.0° | 121.2° | +0.2° |

Vibrational Frequencies: The calculated vibrational frequencies can be compared to experimental IR and Raman spectra. While DFT calculations tend to overestimate absolute vibrational frequencies, a uniform scaling factor is often applied to bring the theoretical spectrum into alignment with the experimental one. The primary validation comes from the accurate reproduction of the pattern and relative intensities of the spectral bands. chemmethod.com

NMR Chemical Shifts: Predicting NMR chemical shifts is another powerful validation tool. The Gauge-Independent Atomic Orbital (GIAO) method combined with DFT is commonly used for this purpose. mdpi.com Benchmarking studies have shown that functionals like ωB97X-D, when paired with appropriate basis sets and solvent models, can predict proton and carbon chemical shifts with high accuracy (RMSD < 0.2 ppm for ¹H and < 3.0 ppm for ¹³C). mdpi.com

Table 3: Validation of a Computational Model via Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Pyridazine Analog This table is a representative example based on findings for similar heterocyclic compounds. mdpi.com

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (ωB97X-D/def2-SVP) | Deviation (ppm) |

|---|---|---|---|

| C3 | 145.2 | 146.1 | +0.9 |

| C4 | 128.9 | 129.5 | +0.6 |

| C5 | 150.5 | 151.0 | +0.5 |

| C6 | 152.1 | 151.8 | -0.3 |

Through these rigorous benchmarking and validation procedures, a reliable computational model can be established. This validated model can then be used to predict a wide range of properties for this compound and its derivatives with a high degree of confidence, providing valuable insights that complement and guide experimental research. chemmethod.comtandfonline.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Chloropyridazine-3,4-diamine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For aromatic amines, the protons of the amino groups typically appear as a broad singlet. The protons on the pyridazine (B1198779) ring will exhibit distinct signals based on their position relative to the chlorine and amine substituents. While specific spectral data for this compound is not widely published, analogous compounds such as 2-amino-5-chloropyridine (B124133) show characteristic signals for the aromatic protons. chemicalbook.com The number of signals, their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum are used to confirm the proton framework of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield). The carbon atoms of the pyridazine ring will have characteristic shifts that can be compared to related structures like 2,4-diamino-6-chloropyrimidine to aid in the assignment. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Ring) | 6.5 - 8.5 | Singlet or Doublet |

| ¹H (Amine) | 4.0 - 6.0 | Broad Singlet |

| ¹³C (C-Cl) | 140 - 160 | Singlet |

| ¹³C (C-N) | 130 - 150 | Singlet |

| ¹³C (Ring) | 110 - 140 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comtriprinceton.orgphotothermal.com These methods are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H and C-N stretching vibrations of the amine groups, as well as the C=N and C-Cl stretching vibrations of the chlorinated pyridazine ring. The N-H stretching vibrations of primary amines typically appear in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations within the aromatic ring are expected in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration will likely be observed in the lower frequency region, typically between 600 and 800 cm⁻¹. Studies on similar chlorinated aniline (B41778) and pyridazine derivatives confirm these general assignments. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, the C-C and C=N symmetric stretching modes of the pyridazine ring may be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=N Stretch (Ring) | 1500 - 1650 | IR, Raman |

| N-H Bend (Amine) | 1550 - 1650 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound (C₅H₅ClN₄), the molecular weight is 156.57 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M⁺ and M+2 peaks) with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of small molecules like HCN, NH₃, or a chlorine radical. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. ijnrd.orgmlsu.ac.in High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the pyridazine ring will absorb UV light. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Gas chromatography (GC) could also be used, particularly for assessing the presence of volatile impurities. rsc.org The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its potential impurities.

Table 3: Common Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV | Purity assessment, quantification |

| GC | Capillary column (e.g., DB-5) | Helium, Nitrogen | FID, MS | Analysis of volatile impurities |

| HPTLC | Silica Gel | Organic solvent mixture | UV, Densitometry | Qualitative analysis, impurity profiling |

Advanced Applications of Pyridazine Derivatives in Chemical Sciences Excluding Prohibited Areas

Role as Versatile Building Blocks in Complex Organic Synthesis

5-Chloropyridazine-3,4-diamine serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. The presence of three reactive sites—the chlorine atom and two amino groups—allows for sequential and regioselective modifications, making it a versatile building block. rjptonline.org

The synthesis of this key intermediate can be achieved through various routes. One common method involves the chlorination of a pyridazine (B1198779) precursor. For instance, 3,4-diaminopyridazines can be synthesized and subsequently chlorinated to introduce the chloro group at the 5-position. smolecule.com Another approach involves the reduction of a nitro group to an amine. For example, 3-nitro-5-chloropyridazine-4-amine can be reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield this compound. smolecule.com

The reactivity of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com Simultaneously, the diamino groups can undergo condensation reactions with aldehydes or ketones to form Schiff bases or participate in cyclization reactions to construct fused heterocyclic rings. This multi-faceted reactivity is instrumental in building molecular complexity from a relatively simple starting material.

Utility as Key Intermediates for the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the amino and chloro functionalities on the pyridazine ring makes this compound an ideal precursor for the synthesis of a wide array of heterocyclic systems. Pyridazine derivatives are known to be important scaffolds in medicinal and agricultural chemistry. rjptonline.org

The vicinal diamino groups are particularly useful for constructing fused five- or six-membered rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-c]pyridazines or other related fused systems. The nitration of pyridine-3,4-diamine and its derivatives can lead to the formation of 1H- smolecule.comnih.govmolport.comtriazolo[4,5-c]pyridine 2-oxides. researchgate.net

Furthermore, the chloro substituent can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity into the resulting heterocyclic structures. smolecule.com This allows for the synthesis of libraries of compounds with varied substitution patterns for screening in drug discovery and materials science applications. For instance, derivatives of 5-chloropyridine have been used to synthesize novel compounds with potential antimicrobial and antitumor activities. mdpi.com

Development of Pyridazine-Based Ligands for Catalytic Systems (e.g., Transition Metal Catalysis)

The nitrogen atoms within the pyridazine ring and the exocyclic amino groups of this compound and its derivatives can act as excellent coordination sites for transition metals. This property makes them valuable precursors for the development of novel ligands for various catalytic applications. fluorochem.co.uk Ligands play a critical role in catalysis by stabilizing the metal center and modulating its reactivity and selectivity. fluorochem.co.ukosti.gov

By modifying the amino groups or substituting the chloro group, the steric and electronic properties of the resulting pyridazine-based ligand can be fine-tuned. This tuning is crucial for optimizing the performance of a catalyst in a specific chemical transformation. For example, pyridazine-containing ligands have been employed in copper-catalyzed cross-coupling reactions and palladium-catalyzed C-H functionalization reactions. beilstein-journals.org The synthesis of palladium complexes with 3-chloropyridine (B48278) ligands has been reported for use in hydrodehalogenation reactions. grafiati.com

The ability to create polydentate ligands by incorporating other coordinating groups into the this compound framework further enhances its potential in catalysis. These chelating ligands can form highly stable complexes with transition metals, leading to more robust and efficient catalysts for processes such as hydrogenation, oxidation, and carbon-carbon bond formation.

Exploration in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. tue.nluclouvain.be The hydrogen bond donor capabilities of the amino groups and the potential for the pyridazine nitrogen atoms and the chloro group to act as hydrogen bond acceptors make this compound and its derivatives interesting candidates for the design of self-assembling systems and for molecular recognition studies. nih.gov

The specific geometry and electronic properties of this molecule can direct the formation of well-defined supramolecular architectures, such as sheets, ribbons, or more complex three-dimensional networks, through hydrogen bonding and π-π stacking interactions. bdu.ac.in The ability to form specific and directional interactions is the foundation of molecular recognition, where a host molecule selectively binds to a guest molecule. uclouvain.bebdu.ac.in

Derivatives of this compound can be incorporated into larger host molecules, such as macrocycles or cavitands, to create specific binding pockets for guest molecules. The chloro group can also participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and supramolecular assembly.

Integration into Advanced Materials for Electronic and Photonic Devices

The electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make its derivatives, including those from this compound, promising candidates for applications in advanced materials for electronic and photonic devices.

Organic Light Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. cnrs.frui.ac.id The performance of an OLED is highly dependent on the properties of the organic materials used, including their ability to transport charge and emit light efficiently. kit.edu

Pyridazine derivatives are being investigated for their potential use in various layers of an OLED stack, such as the electron transport layer (ETL), hole transport layer (HTL), or as part of the emissive layer (EML). cnrs.fr The electron-deficient nature of the pyridazine ring can facilitate electron transport, making its derivatives suitable for ETL materials. By appropriate functionalization of the this compound core, it is possible to tune the energy levels (HOMO and LUMO) of the resulting molecules to match the requirements of an efficient OLED device. ui.ac.id Furthermore, the rigid structure of the pyridazine ring can contribute to high thermal stability, a crucial factor for the longevity of OLEDs. The development of white OLEDs, in particular, relies on complex multi-component systems where energy transfer between different molecules is key. aps.org

Organic semiconductors are the fundamental components of organic electronic devices. kit.edu The performance of these devices is largely determined by the charge carrier mobility of the organic semiconductor. kit.edu The tunable electronic properties and potential for self-assembly of pyridazine derivatives make them attractive targets for the design of new organic semiconductors.

By extending the π-conjugated system through reactions at the amino and chloro positions of this compound, it is possible to create molecules with tailored electronic band gaps and charge transport properties. The ability of these molecules to self-organize into ordered structures through non-covalent interactions can enhance π-orbital overlap between adjacent molecules, facilitating more efficient charge transport. These designed organic semiconductors could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Corrosion Inhibition Studies with Pyridazine Derivatives

Experimental and Theoretical Studies on Surface Protection Mechanisms of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical studies focused on the corrosion inhibition properties of This compound have been identified. Research in the field of corrosion inhibition has extensively investigated various pyridazine derivatives, highlighting their potential for surface protection of metals, particularly steel in acidic media. glpbio.comfluorochem.co.uksigmaaldrich.com However, dedicated research detailing the surface protection mechanisms, including experimental data and theoretical calculations, for the specific compound This compound is not publicly available at this time.

The efficacy of organic corrosion inhibitors is largely dependent on their molecular structure, which dictates their ability to adsorb onto a metal surface and form a protective barrier. nih.gov Key features that are often studied and correlated with inhibition efficiency include the presence of heteroatoms (like nitrogen in the pyridazine ring), π-electrons, and various functional groups. fluorochem.co.uknih.gov

General studies on pyridazine derivatives show that they can act as mixed-type inhibitors, influencing both anodic and cathodic corrosion reactions. sigmaaldrich.comaccustandard.com The adsorption process, a critical aspect of the inhibition mechanism, is often analyzed using adsorption isotherms like the Langmuir model to understand the interaction between the inhibitor molecules and the metal surface. accustandard.comcookechem.com

Furthermore, theoretical studies, often employing Density Functional Theory (DFT), are a powerful tool to elucidate the relationship between a molecule's electronic properties and its inhibition potential. chem-soc.si Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are calculated to predict and explain the inhibitive action. chem-soc.si

While these principles and methodologies are well-established for a wide range of pyridazine compounds, the absence of specific research on This compound means that no detailed research findings, data tables, or specific mechanistic insights can be provided for this particular compound. The scientific community has not yet published studies that would allow for a thorough and accurate discussion of its performance and mechanism as a corrosion inhibitor.

Therefore, any discussion on the experimental and theoretical surface protection mechanisms of This compound would be purely speculative and not based on the required detailed and scientifically validated research findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloropyridazine-3,4-diamine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using hydrazine derivatives under reflux conditions. For example, reactions with 2-aminophenol or acid hydrazides in ethanol or methanol/glacial acetic acid mixtures (5:1 ratio) yield derivatives with good purity. Purification is typically achieved through recrystallization from ethanol, monitored by TLC (ethyl acetate/hexane, 1:1) to confirm reaction completion .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for structural elucidation of substituents and regioselectivity.

- IR spectroscopy to identify functional groups (e.g., NH₂ or C-Cl bonds).

- Mass spectrometry (MS) and elemental analysis for molecular weight and composition validation.

- TLC for real-time reaction monitoring .

Q. What are common intermediates derived from this compound in heterocyclic chemistry?

- Methodological Answer : The compound serves as a precursor for triazolopyridazines and benzoimidazolopyridazines via reactions with aminophenols, hydrazides, or aromatic amino acids. For instance, coupling with anthranilic acid derivatives yields fused heterocycles with potential bioactivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing derivatives of this compound?

- Methodological Answer : Conflicting data (e.g., ambiguous NMR peaks) require triangulation using complementary methods:

- X-ray crystallography for definitive structural confirmation.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-referencing with spectral databases of structurally similar compounds (e.g., 6-Chloro-5-methylpyridazin-3-amine) to identify patterns .

Q. What strategies improve reaction yields in the synthesis of complex derivatives using this compound?

- Methodological Answer : Yield optimization strategies include:

- Sonication-assisted synthesis to reduce reaction times (2–20 minutes) and improve efficiency.

- Solvent optimization (e.g., ethanol/acetic acid mixtures) to enhance solubility and regioselectivity.

- Pilot surveys with revised reaction parameters (e.g., stoichiometric ratios, temperature gradients) to identify ideal conditions .

Q. How can mechanistic insights into substitution reactions of this compound be experimentally validated?

- Methodological Answer : Mechanistic studies require:

- Kinetic isotope effects (KIE) to probe transition states.

- Density Functional Theory (DFT) calculations to model reaction pathways and regioselectivity.

- Isotopic labeling (e.g., ¹⁵N or ²H) to track substituent incorporation .

Q. What methodologies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions arise from variability in assay conditions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.